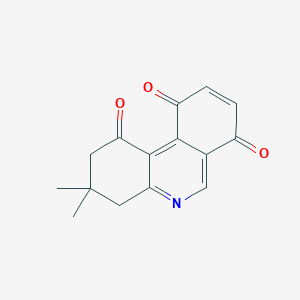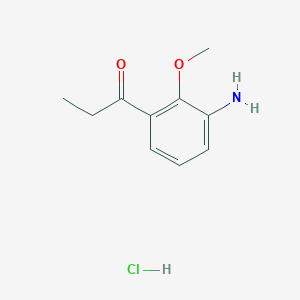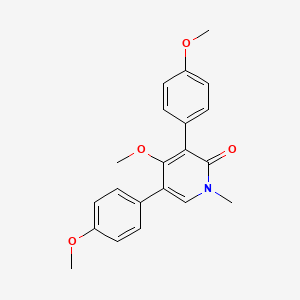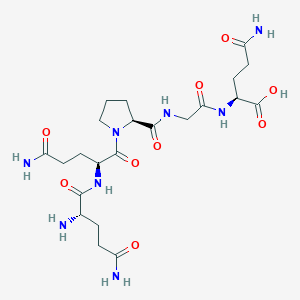
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- is a peptide compound composed of multiple amino acids, including L-glutamine, L-glutaminyl, L-prolyl, and glycyl
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate (HBTU).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or other suitable reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking down the peptide into individual amino acids.
Oxidation: Oxidative conditions can modify specific amino acid residues, such as the oxidation of methionine to methionine sulfoxide.
Deamidation: The amide groups in glutamine residues can undergo deamidation to form glutamic acid.
Common Reagents and Conditions
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Deamidation: Mild acidic or basic conditions.
Major Products
Hydrolysis: Individual amino acids (L-glutamine, L-glutaminyl, L-prolyl, glycyl).
Oxidation: Oxidized amino acid residues.
Deamidation: Glutamic acid.
Wissenschaftliche Forschungsanwendungen
L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and degradation.
Biology: Investigated for its role in cellular metabolism and protein interactions.
Medicine: Explored for potential therapeutic applications, including wound healing and immune modulation.
Industry: Utilized in the production of bioactive peptides and as a flavor enhancer in the food industry
Wirkmechanismus
The mechanism of action of L-Glutamine, L-glutaminyl-L-glutaminyl-L-prolylglycyl- involves its interaction with specific molecular targets and pathways:
Cellular Metabolism: L-glutamine serves as a key energy source for rapidly dividing cells, such as enterocytes and immune cells.
Protein Synthesis: The peptide can be incorporated into proteins, influencing their structure and function.
Immune Modulation: L-glutamine and its derivatives play a role in modulating immune responses by supporting lymphocyte proliferation and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Glutamine: A single amino acid with similar metabolic roles.
L-Glutaminyl-L-glutaminyl: A dipeptide with comparable properties.
L-Prolylglycyl: A dipeptide with distinct structural features.
Eigenschaften
CAS-Nummer |
875121-01-0 |
|---|---|
Molekularformel |
C22H36N8O9 |
Molekulargewicht |
556.6 g/mol |
IUPAC-Name |
(2S)-5-amino-2-[[2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H36N8O9/c23-11(3-6-15(24)31)19(35)29-12(4-7-16(25)32)21(37)30-9-1-2-14(30)20(36)27-10-18(34)28-13(22(38)39)5-8-17(26)33/h11-14H,1-10,23H2,(H2,24,31)(H2,25,32)(H2,26,33)(H,27,36)(H,28,34)(H,29,35)(H,38,39)/t11-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
UZVYTCVFBRRXJM-XUXIUFHCSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)N)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O |
Kanonische SMILES |
C1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)N)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([1,1'-Biphenyl]-3-yl)-N-phenylperylen-3-amine](/img/structure/B14201116.png)
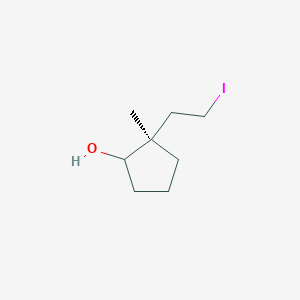
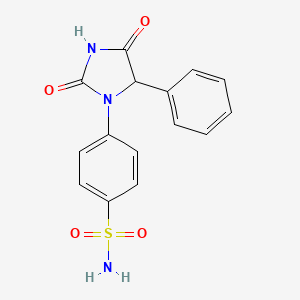
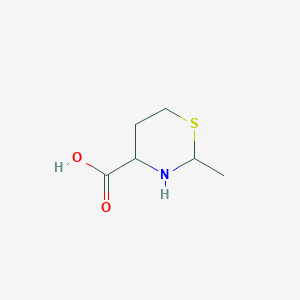
![N-Hydroxy-N-phenyl-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B14201146.png)
![N-(2-Cyanoethyl)-4'-(heptyloxy)[1,1'-biphenyl]-4-carboxamide](/img/structure/B14201149.png)
![Spiro[1,4-dioxane-2,9'-fluorene]](/img/structure/B14201151.png)
![(9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14201158.png)
![2-Pyrrolidinone, 1-[(2-bromophenyl)sulfonyl]-](/img/structure/B14201161.png)
